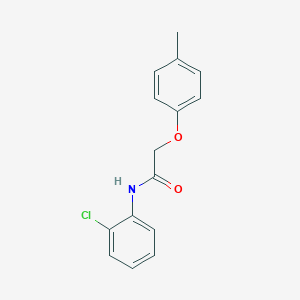![molecular formula C9H12N4S2 B185706 4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide CAS No. 3438-80-0](/img/structure/B185706.png)
4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridine derivatives with suitable sulfur-containing reagents . The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides or acyl chlorides can introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces thiols .
Applications De Recherche Scientifique
4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial products that require biologically active heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrrolopyrazines: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with imidazo[4,5-d]pyridazines.
Pyridazinones: These compounds are widely used in pharmaceuticals and agrochemicals due to their broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
3438-80-0 |
|---|---|
Formule moléculaire |
C9H12N4S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
4-butylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C9H12N4S2/c1-2-3-4-15-9-7-6(10-5-11-7)8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11)(H,12,14) |
Clé InChI |
OWTUDLZGDSNDRS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NNC(=S)C2=C1NC=N2 |
SMILES isomérique |
CCCCSC1=C2C(=NC=N2)C(=S)NN1 |
SMILES canonique |
CCCCSC1=C2C(=NC=N2)C(=S)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)








![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
